7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15811812
Molecular Formula: C8H3BrFIN2O2
Molecular Weight: 384.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrFIN2O2 |
|---|---|
| Molecular Weight | 384.93 g/mol |
| IUPAC Name | 7-bromo-8-fluoro-6-iodo-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C8H3BrFIN2O2/c9-4-3(11)1-2-6(5(4)10)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
| Standard InChI Key | FCDTXFXVRFUWTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C(=C1I)Br)F)NC(=O)NC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₈H₄BrFINO₂, with a molecular weight of 372.93 g/mol. Its IUPAC name, 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione, reflects the positions of halogen substituents on the quinazoline core. The presence of bromine, fluorine, and iodine atoms at positions 7, 8, and 6, respectively, introduces steric and electronic effects critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrFINO₂ |
| Molecular Weight | 372.93 g/mol |
| Halogen Substituents | Br (C7), F (C8), I (C6) |
| CAS Number | 2241721-74-2 |
| Solubility | Poor in water; soluble in DMF |
The poor aqueous solubility necessitates the use of polar aprotic solvents like dimethylformamide (DMF) during synthetic workflows .
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is typically synthesized via multi-step halogenation and cyclization reactions. A representative route involves:
-
Iodination of a Bromo-Fluoro Precursor:
A bromo-fluoroquinazoline intermediate undergoes iodination using N-iodosuccinimide (NIS) in the presence of a palladium catalyst (e.g., PdCl₂). This step introduces the iodine atom at position 6 . -
Cyclization and Oxidation:
The intermediate is cyclized under acidic conditions, followed by oxidation to form the dione moiety at positions 2 and 4. Sodium carbonate or sulfate is often used to neutralize byproducts .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | NIS, PdCl₂, DMF, 80°C | 65% |
| Cyclization | H₂SO₄, reflux | 72% |
| Oxidation | H₂O₂, Na₂CO₃, 50°C | 58% |
Analytical Characterization
The compound is characterized using:
-
¹H/¹³C NMR: Peaks corresponding to aromatic protons (δ 7.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm).
-
HPLC: Purity >95% with a C18 column and acetonitrile/water mobile phase .
Biological Activity and Pharmaceutical Applications
Kinase Inhibition
The quinazoline core serves as a scaffold for ATP-competitive kinase inhibitors. Halogen substituents enhance binding affinity to kinase active sites, as demonstrated in patent WO2018143315A1, where analogous compounds showed nanomolar inhibitory activity against EGFR and VEGFR2 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume